2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
The compound “2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a molecular entity focused on ‘small’ chemical compounds . It has a molecular formula of C15H19N5O2S4, an average mass of 429.609 Da, and a mono-isotopic mass of 429.04216 Da . It is classified as an organic heterobicyclic compound and an organonitrogen heterocyclic compound .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The InChI string representation of the molecule isInChI=1S/C15H19N5O2S4/c1-4-20-12(22)11-9(6-8(3)25-11)16-14(20)24-7-10(21)17-13-18-19-15(26-13)23-5-2/h8H,4-7H2,1-3H3,(H,17,18,21)
. This indicates the presence of multiple sulfur atoms, nitrogen atoms, and a carbonyl group, among other features. Physical and Chemical Properties Analysis
The compound has a net charge of 0, indicating that it is neutral . Its average mass is 429.609 Da, and its mono-isotopic mass is 429.04216 Da . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Hossan et al. (2012) involved the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating good antibacterial and antifungal activities. This research highlights the compound's potential application in developing new antimicrobial agents Hossan et al., 2012.
Antitumor Applications
Gangjee et al. (2009) synthesized classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, evaluating them as potential antitumor agents by inhibiting thymidylate synthase and dihydrofolate reductase. The compounds showed significant antitumor activity, with potential applications in cancer treatment Gangjee et al., 2009.
Insecticidal Activity
Fadda et al. (2017) reported the synthesis of heterocycles incorporating a thiadiazole moiety, demonstrating insecticidal properties against the cotton leafworm. This study opens pathways for developing new agricultural chemicals based on such compounds Fadda et al., 2017.
Anticonvulsant Agents
Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Their work contributes to the search for new therapeutic agents in treating epilepsy Severina et al., 2020.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the fabrication of functional supramolecular assemblies and materials .
Mode of Action
The compound is synthesized through a reversible addition-fragmentation chain transfer (RAFT) copolymerization reaction . It forms a part of a single-ion conductive polymer electrolyte (SIPE), which also includes poly(ethylene glycol) methyl ether methacrylate (PEGMA) and 4-styrenesulfonyl (phenylsulfonyl) imide lithium (SSPSILi) . The compound contributes to the formation of hydrogen bonds within the SIPE .
Biochemical Pathways
The compound plays a crucial role in the formation of a highly porous network structure in the sipe/pvdf-hfp composite membrane . This structure is essential for the high ionic conductivity of the membrane .
Result of Action
The compound contributes to the formation of a stable interface between the SIPE and the lithium metal electrode during the lithium plating/stripping process . This can inhibit the growth of lithium dendrites in lithium metal batteries (LMB) .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature. For instance, the SIPE/PVDF-HFP composite membrane, which includes this compound, exhibits high ionic conductivity at 30°C . Furthermore, Li//LiFePO4 batteries show excellent cycling life and rate performance at 60 or 25 °C .
Properties
IUPAC Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-3-14-10(16)9-7(4-6(2)18-9)13-11(14)17-5-8(12)15/h6H,3-5H2,1-2H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGUFFVJCCNWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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